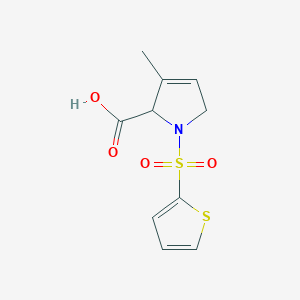

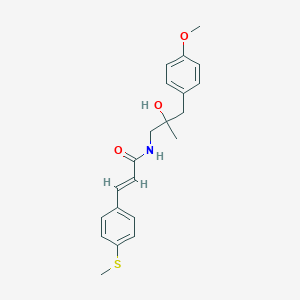

3-methyl-1-(2-thienylsulfonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Novel Synthesis Methodologies

Research has explored innovative synthesis techniques for pyrrole derivatives, employing environmentally friendly catalysts and procedures that enhance yield and efficiency. For instance, an acidic ionic liquid, 3-methyl-2-(1-sulfobutyl)-1H-imidazolium hydrogensulfate ([BSO3HMIm]HSO4), has been utilized as an efficient catalyst for synthesizing a variety of pyrrole derivatives through a one-pot, three-component condensation process, demonstrating good to excellent yields and allowing for easy recovery and recycling of the catalyst up to six times without affecting the yield or prolonging the reaction time (Luo et al., 2014).

Catalytic Applications and Green Chemistry

Studies have also focused on the development of novel, biological-based nano organo solid acids with urea moiety for catalytic applications in synthesizing various organic compounds under mild and green conditions. These catalysts have been shown to facilitate the synthesis of coumarin-3-carboxylic acid and cinnamic acid derivatives, highlighting their potential industrial applications (Zolfigol et al., 2015).

Generation of Novel Compounds

Research into the synthesis of novel compounds includes the development of pyrrole-substituted pyrido[2,3-d]pyrimidines using [γ-Fe2O3@HAp-SO3H] as an efficient nanocatalyst. This method has proven effective in achieving high yields and short reaction times, with some of the newly synthesized compounds showing promising antibacterial activity (Jahanshahi et al., 2018).

Future Directions

properties

IUPAC Name |

3-methyl-1-thiophen-2-ylsulfonyl-2,5-dihydropyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4S2/c1-7-4-5-11(9(7)10(12)13)17(14,15)8-3-2-6-16-8/h2-4,6,9H,5H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOODDWDUPJQQBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCN(C1C(=O)O)S(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-1-(2-thienylsulfonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2591867.png)

![4-fluoro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbenzenesulfonamide](/img/structure/B2591870.png)

![2-chloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-4-carboxamide](/img/structure/B2591874.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2591877.png)

![8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride](/img/no-structure.png)